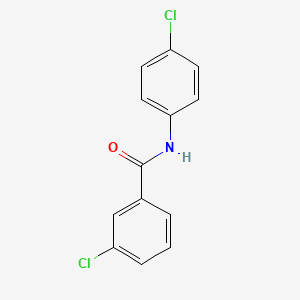![molecular formula C6H6N2S B1607133 6-Metilimidazo[2,1-b]tiazol CAS No. 3835-41-4](/img/structure/B1607133.png)
6-Metilimidazo[2,1-b]tiazol
Descripción general
Descripción
6-Methylimidazo[2,1-b]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of 6-Methylimidazo[2,1-b]thiazole involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .
Molecular Structure Analysis
The molecular formula of 6-Methylimidazo[2,1-b]thiazole is C6H6N2S . Its average mass is 138.190 Da and its monoisotopic mass is 138.025162 Da .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole and its derivatives are known to generate reactive metabolites (RMs) catalyzed by cytochrome P450s (CYPs) . These RMs can covalently modify essential cellular macromolecules and lead to toxicity and induce idiosyncratic adverse drug reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methylimidazo[2,1-b]thiazole include a density of 1.4±0.1 g/cm3, a molar refractivity of 55.6±0.5 cm3, a polar surface area of 72 Å2, and a polarizability of 22.0±0.5 10-24 cm3 .
Aplicaciones Científicas De Investigación
Agentes antiproliferativos para el cáncer de mama
6-Metilimidazo[2,1-b]tiazol se ha utilizado en el diseño y síntesis de posibles agentes antiproliferativos contra el cáncer de mama MCF-7 . Se desarrollaron dos series novedosas de compuestos, que mostraron una potente actividad hacia la línea celular MCF-7 . Por ejemplo, la N′-(1-butil-2-oxoindolin-3-ilideno)-6-metilimidazo[2,1-b]tiazol-5-carbohidrazida inhibió VEGFR-2 con IC50 = 0,33 µM .
Inducción de la apoptosis
Se ha encontrado que los compuestos derivados de this compound inducen la apoptosis en las células cancerosas . Aumentan los niveles de Bax, caspasa 8, caspasa 9 y citocromo C, mientras que disminuyen los niveles de Bcl-2 . Esto indica que estos compuestos pueden desencadenar la muerte celular programada en las células cancerosas .
Arresto del ciclo celular
Se ha encontrado que los derivados de this compound causan arresto del ciclo celular en la fase G2/M . Esto significa que estos compuestos pueden evitar que las células cancerosas se dividan y proliferen .
Actividad antimicrobiana
Los tiazoles, un grupo de compuestos que incluye this compound, se ha encontrado que tienen actividad antimicrobiana . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .
Actividad antifúngica
Los tiazoles también tienen actividad antifúngica . Esto significa que this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antifúngicos .
Actividad anti-Alzheimer
Se ha encontrado que los tiazoles tienen actividad anti-Alzheimer . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos tratamientos para la enfermedad de Alzheimer .
Actividad antihipertensiva
Se ha encontrado que los tiazoles tienen actividad antihipertensiva . Esto significa que this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antihipertensivos .
Actividad antioxidante
Se ha encontrado que los tiazoles tienen actividad antioxidante . Esto sugiere que this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antioxidantes .
Mecanismo De Acción
Target of Action
6-Methylimidazo[2,1-b]thiazole has been found to have significant activity against Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the Pantothenate synthetase of Mtb . This enzyme plays a crucial role in the biosynthesis of coenzyme A, a vital molecule in energy metabolism.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the energy metabolism of Mtb. The exact molecular interactions between the compound and its target are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 6-Methylimidazo[2,1-b]thiazole is the Coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of Coenzyme A, a critical cofactor in various metabolic reactions. The downstream effects of this disruption can lead to the inhibition of Mtb growth.
Pharmacokinetics
It is known that the compound undergoes oxidative metabolism in human liver microsomes, yielding glutathione conjugates This suggests that the compound may have good bioavailability and can be metabolized in the body
Result of Action
The inhibition of Pantothenate synthetase by 6-Methylimidazo[2,1-b]thiazole leads to a disruption in the biosynthesis of Coenzyme A, affecting the energy metabolism of Mtb . This results in the inhibition of Mtb growth, making the compound a potential antimycobacterial agent .
Safety and Hazards
Propiedades
IUPAC Name |
6-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-2-3-9-6(8)7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIWRDESXULHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317390 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3835-41-4 | |
| Record name | 6-Methylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for 6-Methylimidazo[2,1-b]thiazole derivatives?
A1: Studies have primarily focused on the antimicrobial and anti-proliferative properties of 6-Methylimidazo[2,1-b]thiazole derivatives. Research indicates that specific derivatives exhibit activity against various bacterial strains, including Staphylococcus epidermidis []. Furthermore, some derivatives demonstrate potent anti-proliferative activity against the MCF-7 breast cancer cell line, comparable to Sorafenib [].
Q2: How do researchers modify the structure of 6-Methylimidazo[2,1-b]thiazole to explore its structure-activity relationship (SAR)?
A2: Researchers explore SAR by introducing various substituents to the core 6-Methylimidazo[2,1-b]thiazole structure. For example, synthesizing N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas allows for evaluating the impact of these modifications on anti-proliferative activity against MCF-7 breast cancer cells []. Similarly, incorporating different alkylidene and cycloalkylidene groups into the structure, as well as forming thiazolidinone and azaspiro[4.4]nonan/[4.5]decan-3-one derivatives, helps assess their influence on antimicrobial activity [].
Q3: Has the mechanism of action been investigated for any of the reported biological activities of these compounds?
A3: Yes, for the anti-proliferative activity of N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, research suggests inhibition of VEGFR-2 as a potential mechanism []. Additionally, this compound demonstrated increased expression of pro-apoptotic markers (Bax, caspase 8, caspase 9, cytochrome C) and decreased expression of the anti-apoptotic gene Bcl-2 in MCF-7 cells [].
Q4: What spectroscopic techniques are commonly employed to characterize 6-Methylimidazo[2,1-b]thiazole derivatives?
A4: Researchers utilize various spectroscopic methods for structural characterization. Common techniques include UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. Additionally, 1H-13C-COSY (Correlation Spectroscopy) is utilized to elucidate the connectivity between protons and carbons within the molecule []. Elemental analysis is also frequently employed to confirm the composition of the synthesized compounds [].
Q5: Are there any computational studies conducted on 6-Methylimidazo[2,1-b]thiazole derivatives?
A5: Yes, molecular docking studies have been performed to investigate the binding interactions of the most active 6-Methylimidazo[2,1-b]thiazole derivatives within the active site of VEGFR-2, providing insights into their potential anti-proliferative mechanisms []. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been computationally evaluated for these compounds, offering preliminary data on their pharmacokinetic profiles [].
Q6: What synthetic strategies are employed to prepare 6-Methylimidazo[2,1-b]thiazole derivatives?
A6: One common approach involves reacting ethyl 2-chloroacetoacetate with 2-aminothiazoles to yield ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, which can be further derivatized []. Another method utilizes 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid or 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid as starting materials, reacting them with various amines to synthesize primary and secondary amide derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



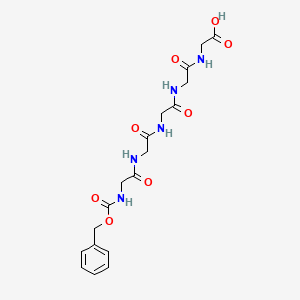
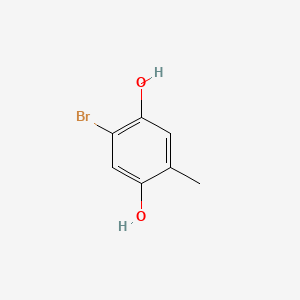


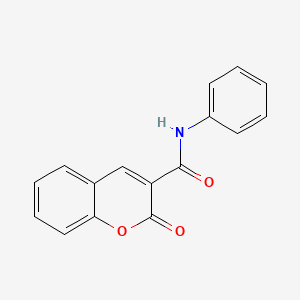
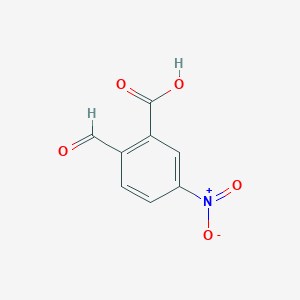
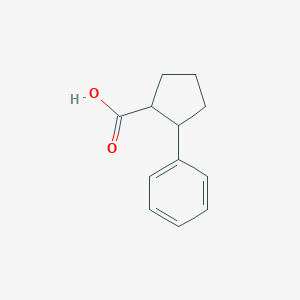

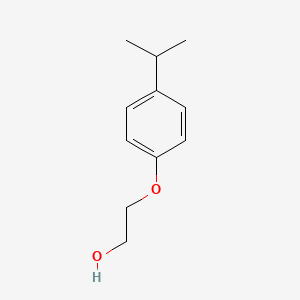

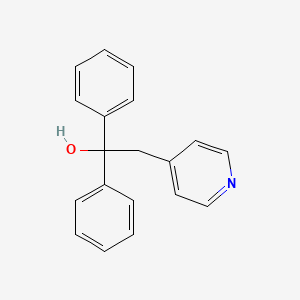
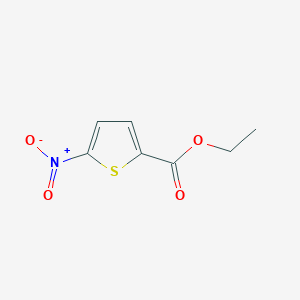
![3-Bromo-7H-pyrrolo[2,3-b]pyridin-7-ol](/img/structure/B1607070.png)
